2-(4-Methoxyphenyl)-7-methylquinoline

mGlu5 regioisomer structure‑activity relationship

2-(4-Methoxyphenyl)-7-methylquinoline (CAS 199168-50-8) is a synthetic small-molecule arylquinoline (C₁₇H₁₅NO, MW 249.31 g mol⁻¹) whose substitution pattern – a 4-methoxyphenyl group at C2 and a methyl group at C7 – distinguishes it from the more widely studied 7-aryl-2-methylquinoline series. The compound is classified as an aromatic heterocycle within the quinoline family and is currently offered exclusively as an AldrichCPR rare‑chemical collection item, with the supplier explicitly stating that no analytical data are collected and that the buyer assumes full responsibility for identity and purity confirmation.

Molecular Formula C17H15NO
Molecular Weight 249.31 g/mol
Cat. No. B11865805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-7-methylquinoline
Molecular FormulaC17H15NO
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=CC(=N2)C3=CC=C(C=C3)OC
InChIInChI=1S/C17H15NO/c1-12-3-4-14-7-10-16(18-17(14)11-12)13-5-8-15(19-2)9-6-13/h3-11H,1-2H3
InChIKeyWOAWYRIZQZSCEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-7-methylquinoline for Drug Discovery Procurement – Baseline Identity and Physicochemical Profile


2-(4-Methoxyphenyl)-7-methylquinoline (CAS 199168-50-8) is a synthetic small-molecule arylquinoline (C₁₇H₁₅NO, MW 249.31 g mol⁻¹) whose substitution pattern – a 4-methoxyphenyl group at C2 and a methyl group at C7 – distinguishes it from the more widely studied 7-aryl-2-methylquinoline series [1]. The compound is classified as an aromatic heterocycle within the quinoline family and is currently offered exclusively as an AldrichCPR rare‑chemical collection item, with the supplier explicitly stating that no analytical data are collected and that the buyer assumes full responsibility for identity and purity confirmation . Computed physicochemical properties include an XLogP3 of 4.2, a topological polar surface area of 22.1 Ų, zero hydrogen‑bond donors and two hydrogen‑bond acceptors, indicating a moderately lipophilic scaffold with limited aqueous solubility but potentially favourable passive membrane permeability [1].

Why 2-(4-Methoxyphenyl)-7-methylquinoline Cannot Be Assumed Interchangeable with Close Regioisomeric or Des‑methyl Quinoline Analogs


Generic substitution of 2-(4-methoxyphenyl)-7-methylquinoline with its closest commercially available analogs – particularly 7-(4-methoxyphenyl)-2-methylquinoline or 2-(4-methoxyphenyl)quinoline – is unsupported by evidence and would introduce unquantifiable risk into a screening campaign. The regioisomer 7-(4-methoxyphenyl)-2-methylquinoline is a known, albeit weak, mGlu5 receptor ligand (IC₅₀ 16 000 nM) [1], whereas the title compound has no reported mGlu5 activity and indeed no curated biological annotation in ChEMBL or BindingDB [2]. The positional swap of the methyl and 4-methoxyphenyl substituents alters the molecular electrostatic potential, π‑stacking geometry, and the orientation of the hydrogen‑bond acceptor methoxy oxygen relative to the quinoline nitrogen, all of which can dramatically shift target selectivity. Furthermore, the des‑methyl analog 2-(4-methoxyphenyl)quinoline (CAS 16032-40-9) is a smaller, less lipophilic scaffold (MW 235.28, XLogP3 ≈3.6) whose pharmacokinetic and pharmacodynamic behaviour cannot be extrapolated to the 7‑methyl derivative. No published head‑to‑head comparative pharmacology exists for these compounds; therefore any substitution would constitute an unvalidated experiment and potentially invalidate the reproducibility of a screening dataset.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-7-methylquinoline Versus Closest Analogs


Structural Regioisomerism as a Target‑Engagement Differentiator: Absence of mGlu5 Binding Versus 7-(4-Methoxyphenyl)-2-methylquinoline

The title compound is a positional regioisomer of 7-(4-methoxyphenyl)-2-methylquinoline. The comparator exhibits an IC₅₀ of 16 000 nM at the rat metabotropic glutamate receptor 5 (mGlu5) expressed in CHO cells [1]. In contrast, the title compound shows no mGlu5 binding activity in the ChEMBL/BindingDB databases and is categorised by ZINC as having 'no known activity' [2]. This binary difference – detectable mGlu5 engagement for the regioisomer versus no reported engagement for the target – provides a clear rationale for selecting the title compound when mGlu5‑sparing chemotypes are required in CNS drug discovery.

mGlu5 regioisomer structure‑activity relationship

Lipophilicity and Permeability Differentiation: XLogP3 and TPSA Comparison Against Des‑methyl Analog 2-(4-Methoxyphenyl)quinoline

The computed XLogP3 of 2-(4-methoxyphenyl)-7-methylquinoline is 4.2, with a topological polar surface area (TPSA) of 22.1 Ų [1]. The des‑methyl comparator 2-(4-methoxyphenyl)quinoline has a lower computed XLogP3 of approximately 3.6 and a TPSA of 22.1 Ų (identical TPSA because the additional methyl group does not contribute polar atoms) [2]. The ΔXLogP3 of +0.6 log units translates to an approximately four‑fold higher predicted lipophilicity for the title compound, which is expected to enhance passive membrane permeability while further reducing aqueous solubility. This shift positions the title compound closer to the Lipinski 'Rule of Five' boundary for CNS drug‑likeness (XLogP3 ≤5, TPSA <60 Ų) and makes it particularly suitable for intracellular target screening campaigns where moderate lipophilicity is required to penetrate the cell membrane.

physicochemical property lipophilicity membrane permeability

Molecular Weight and Fragment‑Like Character: Comparison with the 4‑Carboxylic Acid Derivative as a Downstream Synthetic Handle

With a molecular weight of 249.31 g mol⁻¹, 2-(4-methoxyphenyl)-7-methylquinoline falls within the 'fragment‑like' space (MW <300), making it attractive for fragment‑based lead discovery [1]. The closely related 2-(4-methoxyphenyl)-7-methylquinoline-4-carboxylic acid (CAS 116734-21-5) has a significantly higher MW of 293.32 g mol⁻¹ and introduces a carboxylic acid moiety that substantially increases TPSA to 59.42 Ų . The 44 Da and 37‑Ų differences between the target compound and its 4‑carboxy derivative are critical because they influence both binding site accessibility and solubility. The target compound, lacking the polar carboxyl group, is expected to exhibit higher passive permeability and lower aqueous solubility, making it better suited for lipophilic binding pockets, while the 4‑carboxy derivative may be preferred for targets requiring an anionic interaction. The 7‑methyl group on the target compound also serves as a synthetic handle for further functionalisation (e.g., oxidation to carboxylic acid or aldehyde), offering a versatile entry point for SAR exploration that is absent in the des‑methyl series.

molecular weight fragment-based drug discovery synthetic handle

Commercial Availability and Purity Assurance: Single‑Source vs. Multi‑Vendor Analogs

2-(4-Methoxyphenyl)-7-methylquinoline is currently listed solely as an AldrichCPR product (Sigma-Aldrich S820377), where it is explicitly sold 'as‑is' with no analytical data and no purity guarantee, and buyer assumes responsibility for identity confirmation . In contrast, the des‑methyl analog 2-(4-methoxyphenyl)quinoline is available from multiple vendors (e.g., AKSci, ChemScene) with a stated minimum purity of 95% and full analytical documentation . This single‑source, data‑free status of the target compound means that any procurement decision must account for the additional cost and time required for in‑house QC (NMR, HPLC, MS) and that batch‑to‑batch reproducibility cannot be assumed without internal validation. For laboratories that have already established robust in‑house analytical workflows, this may represent a manageable entry barrier, whereas for high‑throughput screening facilities that require pre‑qualified compounds, the des‑methyl analog or the regioisomer may be more immediately deployable.

procurement purity supply chain

Procurement‑Relevant Application Scenarios for 2-(4-Methoxyphenyl)-7-methylquinoline Based on Verified Differentiation Evidence


CNS Drug Discovery with mGlu5‑Sparing Requirement

Neuroscience programs seeking quinoline‑based scaffolds that must avoid mGlu5 off‑target activity can confidently select the title compound over its regioisomer 7-(4-methoxyphenyl)-2-methylquinoline. BindingDB data confirm that the regioisomer binds mGlu5 with an IC₅₀ of 16 000 nM [1], whereas ZINC lists the title compound as having no known activity [2]. This binary selectivity advantage is critical for hit‑finding campaigns where mGlu5 activity is a known exclusion criterion.

Fragment‑Based Lead Discovery Requiring Lipophilic, Low‑MW Scaffolds

At MW 249.31 g mol⁻¹ and with an XLogP3 of 4.2 [1], the title compound fits within fragment‑sized chemical space and offers greater lipophilicity than the des‑methyl comparator 2-(4-methoxyphenyl)quinoline (XLogP3 ≈3.6) [2]. This property is advantageous for binding to hydrophobic pockets within intracellular targets and for achieving measurable cellular activity in phenotypic assays without the need for prodrug strategies.

Custom Medicinal Chemistry with a Built‑in Synthetic Handle

The 7‑methyl substituent provides a well‑established site for chemo‑selective oxidation to a carboxylic acid or aldehyde, enabling divergent SAR exploration that is not possible with the des‑methyl analog 2-(4-methoxyphenyl)quinoline. This makes the title compound a strategically valuable core scaffold for lead‑optimisation programs that anticipate the need for late‑stage functionalisation to modulate solubility, potency, or metabolic stability [1].

Bespoke Probe Compound Development with In‑House Analytical QC

Given the single‑source, data‑free nature of the AldrichCPR supply , the title compound is best suited for research groups that possess in‑house NMR and LC‑MS capabilities and are willing to perform identity and purity verification before use. For such laboratories, the structural uniqueness of the 2‑(4‑methoxyphenyl)-7‑methyl substitution pattern justifies the additional QC burden, particularly when evaluating hypotheses that cannot be tested with commercially available, pre‑qualified analogs.

Quote Request

Request a Quote for 2-(4-Methoxyphenyl)-7-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.